12-Epilycopodine
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Overview
Description
12-Epilycopodine is a member of the Lycopodium alkaloids, a class of naturally occurring compounds found in club mosses These alkaloids are known for their complex structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Epilycopodine involves several steps, starting from simpler precursors. One of the notable methods includes the stereospecific synthesis described by Wiesner et al. This method involves the use of specific reagents and conditions to achieve the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step organic reactions that are carefully controlled to ensure the correct stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 12-Epilycopodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ketone groups in the compound.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its N-oxide and reduced forms. These derivatives can have different biological activities and applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and stereochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: Its unique structure makes it a valuable compound for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 12-Epilycopodine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Lycodoline: Another Lycopodium alkaloid with a similar structure but different stereochemistry.
Lycopodine: A closely related compound with a different arrangement of atoms.
Phlegmarine: A key intermediate in the biosynthesis of Lycopodium alkaloids.
Uniqueness: 12-Epilycopodine is unique due to its specific stereochemistry, which influences its biological activity and potential applications. Its ability to undergo various chemical reactions and form different derivatives also sets it apart from other similar compounds.
Properties
IUPAC Name |
15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZFSDNVXODRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871646 |
Source
|
Record name | 15-Methyllycopodan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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